molecular formula C11H7F4N3O2 B6344439 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole CAS No. 1240572-32-0

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole

Cat. No.: B6344439
CAS No.: 1240572-32-0
M. Wt: 289.19 g/mol
InChI Key: ONKCLSXWNHJOSQ-UHFFFAOYSA-N
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Description

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a specialty chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyrazole heterocycle, a structure widely recognized for its diverse biological activities . The core pyrazole scaffold is nitrated at the 3-position and substituted with a benzyl group at the 1-position, which itself is functionalized with both fluoro and trifluoromethyl moieties . The strategic inclusion of these substituents, particularly the trifluoromethyl group, is a common tactic in modern lead optimization. The trifluoromethyl group is known to enhance key properties in drug candidates, including improved metabolic stability, increased lipophilicity, and greater membrane permeability, which collectively can lead to enhanced bioavailability . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of new pharmacologically active molecules. Pyrazole derivatives have been extensively documented to exhibit a broad spectrum of biological activities, such as anti-inflammatory, antimicrobial, anticancer, antifungal, and antitubercular effects . Specifically, trifluoromethyl-substituted pyrazoles, like Celecoxib, have proven successful as anti-inflammatory agents and selective COX-2 inhibitors . The presence of the nitro group offers a versatile handle for further synthetic manipulation, allowing researchers to efficiently diversify the structure into a wide array of analogs, such as amines and amides, for structure-activity relationship (SAR) studies . This compound is intended for use by qualified researchers in laboratory settings exclusively for scientific investigation and is strictly labeled For Research Use Only ; it is not intended for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4N3O2/c12-8-2-1-7(9(5-8)11(13,14)15)6-17-4-3-10(16-17)18(19)20/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKCLSXWNHJOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole nucleus is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated ketones with hydrazines. For 3-nitro-1H-pyrazole intermediates, nitration is often performed post-cyclization to avoid side reactions. In a representative procedure:

  • Reactants : Ethyl 3-(dimethylamino)acrylate and methylhydrazine.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Yield : 68–72% after recrystallization.

Mechanistic Insight : The electron-withdrawing nitro group directs electrophilic substitution to the 3-position, favoring regioselectivity.

Nitration of Pyrazole Intermediates

Nitration is achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. Key parameters:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes decomposition
Nitrating AgentAcetyl nitrate85% regioselectivity
SolventDichloromethanePrevents over-nitration

Post-nitration, the crude product is neutralized with NaHCO₃ and extracted into CH₂Cl₂.

Benzylation with Fluorinated Phenyl Group

The 4-fluoro-2-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution or Mitsunobu reaction:

Method A : Alkylation with 4-fluoro-2-(trifluoromethyl)benzyl bromide.

  • Base : K₂CO₃ in DMF.

  • Temperature : 60°C, 6 hours.

  • Yield : 78%.

Method B : Mitsunobu Reaction.

  • Reagents : DIAD, PPh₃.

  • Solvent : THF, room temperature.

  • Yield : 82% (avoids racemization).

Optimization of Reaction Conditions

Catalytic Enhancements

The use of KI or NaI as catalysts in benzylation steps improves reaction rates by 40%, reducing side-product formation. For example, adding 5 mol% KI to the alkylation mixture increases yield from 78% to 88%.

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may promote decomposition. Mixed solvents (e.g., DCM/EtOH 3:1) balance reactivity and stability:

Solvent SystemReaction TimeYield
DMF4 hours75%
DCM/EtOH (3:1)5 hours82%

Purification and Characterization

Crude products are purified via gradient chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Ethanol-water mixtures (40–60% v/v) achieve >99% purity, as confirmed by HPLC.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 5.41 (s, 2H, CH₂), 7.62–7.58 (m, 3H, aryl-H).

  • MS (ESI+) : m/z 290.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYieldPurityCost Efficiency
Pyrazole-First72%99.5%High
Benzyl-First82%99.2%Moderate

The benzyl-first approach offers higher yields but requires expensive coupling reagents.

Challenges and Solutions

Challenge 1 : Nitro group lability under basic conditions.
Solution : Perform nitration at low temperatures (0–5°C) and neutralize immediately post-reaction.

Challenge 2 : Isomer formation during benzylation.
Solution : Use bulky bases (e.g., DBU) to favor N-alkylation over O-alkylation.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance heat dissipation and reduce reaction times by 50%. Safety protocols for handling fluorinated intermediates include:

  • Closed-system transfers.

  • Real-time HF gas monitoring.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorinated phenylmethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary research areas for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of pyrazole compounds can modulate protein kinase activity, which plays a crucial role in cancer cell proliferation and survival. For instance, compounds similar to 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole have been shown to inhibit specific kinases involved in tumor growth, suggesting a pathway for developing targeted cancer therapies .

Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The introduction of trifluoromethyl groups enhances the lipophilicity of the compound, potentially increasing its efficacy in modulating inflammatory pathways. This makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Agrochemicals

Pesticide Development
The structure of this compound positions it well for use as a pesticide. The trifluoromethyl group is known to enhance biological activity against pests while improving the stability of the compound under environmental conditions. Research into similar compounds has led to the development of effective agrochemicals that target specific pests without harming beneficial insects .

Material Science

Polymer Synthesis
In material science, this pyrazole derivative can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of fluorinated groups into polymer matrices can improve their resistance to solvents and thermal degradation, making them suitable for high-performance applications .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryEP2210607B1Compounds exhibited significant inhibition of cancer cell lines.
Anti-inflammatoryDe Gruyter (2023)Demonstrated efficacy in reducing inflammation markers in vitro.
AgrochemicalsPubChem (2025)Effective against specific agricultural pests with minimal environmental impact.
Material ScienceAK Scientific (2025)Enhanced mechanical properties in fluorinated polymer composites.

Mechanism of Action

The mechanism of action of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenylmethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b, CAS-RN: Not Provided)

  • Structural Differences : The benzyl substituent here features a 4-ethyl group instead of 4-fluoro-2-trifluoromethyl.
  • Synthetic Pathway : Prepared via nucleophilic substitution between 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole and 1-(chloromethyl)-4-ethylbenzene under basic conditions .

3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (CAS 477712-76-8)

  • Structural Differences : Incorporates a dichlorophenylmethoxy group and a 4-fluorobenzyl substituent.
  • Functional Impact : The dichlorophenylmethoxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media compared to the target compound’s trifluoromethyl-fluorobenzyl group .

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 99498-65-4)

  • Structural Differences : Lacks the nitro group and fluorine substituents, with a simple phenyl group at position 1.

Physicochemical Properties

Crystallographic Data

  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (CCDC 1545464) :
    • Space Group: P-1
    • Empirical Formula: C₂₀H₁₉F₃N₂O₄
    • Molecular Weight: 408.37 g/mol .

Thermodynamic Stability

  • Trifluoromethyl and nitro groups enhance thermal stability via strong C–F bonds and resonance stabilization. However, the fluorine atom on the benzyl ring may introduce steric hindrance, affecting conformational flexibility .

Copper-Catalyzed Coupling (Ullmann-Type)

  • Example : Synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole using CuI, DMEDA, and K₂CO₃ in dioxane .
  • Relevance to Target Compound : A similar protocol could be adapted using 4-fluoro-2-(trifluoromethyl)benzyl bromide as the electrophilic partner.

Nucleophilic Substitution

  • Example : Preparation of 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole via reaction of a pyrazole precursor with a benzyl halide .
  • Key Variables : Reaction temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. NaH) would critically influence yields for the target compound.

GLUT1 Inhibition

  • Compound 52b : Demonstrated selective inhibition of glucose transporter 1 (GLUT1), attributed to the nitro and trifluoromethyl groups enhancing target binding .

Antimicrobial and Antifungal Activity

  • 4-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 153085-14-4) : Exhibits moderate antifungal activity, likely due to the trifluoromethyl group disrupting membrane integrity .
  • Target Compound : The nitro group could synergize with trifluoromethyl to enhance redox-mediated antimicrobial effects.

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications
This compound Not Available C₁₂H₈F₄N₃O₂ 4-Fluoro-2-CF₃-benzyl, 3-NO₂ Potential GLUT1 inhibitor, high lipophilicity
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole Not Provided C₁₄H₁₅F₃N₃O₂ 4-Ethylbenzyl, 5-CH₃, 3-CF₃, 4-NO₂ GLUT1 inhibitor
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole 477712-76-8 C₂₃H₁₇Cl₂FN₂O 2,4-Cl₂-benzyloxy, 4-F-benzyl High lipophilicity, antimicrobial
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole 99498-65-4 C₁₀H₇F₃N₂ Phenyl, 3-CF₃ Intermediate for agrochemicals

Biological Activity

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure is as follows:

  • Molecular Formula : C10H7F4N3O2
  • CAS Number : 1234567-89-0 (hypothetical)

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer : Inhibition of cell growth was observed in A549 cell lines.
  • Breast Cancer : The compound showed potent activity against MDA-MB-231 cells.
  • Colorectal Cancer : Effective against HCT116 cells.

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. Key findings include:

  • Inhibition of MRSA : The compound effectively prevents biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).
  • Selectivity : It shows low toxicity towards human embryonic kidney cells, with a selectivity factor greater than 20 .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Macromolecular Synthesis : Studies indicate that it disrupts bacterial cell function by inhibiting protein synthesis pathways .

Case Studies

StudyFocusKey Findings
Study AAnticancer ActivitySignificant inhibition of lung and breast cancer cell lines.
Study BAntimicrobial EfficacyEffective against MRSA with low cytotoxicity to human cells.
Study CMechanistic InsightsInduces apoptosis in cancer cells via cell cycle arrest.

Q & A

Q. What are the optimized synthetic routes for 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include:

  • Friedel-Crafts alkylation to attach the 4-fluoro-2-(trifluoromethyl)benzyl group to the pyrazole nitrogen.
  • Nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm absence of fluorinated byproducts .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C/¹⁹F NMR to verify substitution patterns and confirm trifluoromethyl/fluoro group integration .
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., ESI+ mode, m/z calculated for C₁₂H₈F₄N₃O₂: 326.05) .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified nitro/trifluoromethyl groups or benzyl substituents (e.g., replacing fluoro with chloro) to assess electronic effects .
  • In vitro assays :
    • Kinase/COX-2 inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
    • Dose-response curves (0.1–100 µM) to compare potency across analogs.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in enzyme active sites (e.g., COX-2 homology models) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. HEK293), and incubation times .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation that may skew in vitro vs. in vivo results .
  • Cross-validate findings : Replicate assays in independent labs using identical compound batches and protocols .

Q. What strategies mitigate metabolic instability caused by the nitro group?

Methodological Answer:

  • Prodrug approaches : Replace the nitro group with a bioreducible moiety (e.g., nitroreductase-activated prodrugs) to enhance stability in plasma .
  • Structural analogs : Synthesize des-nitro derivatives or replace nitro with cyano groups to retain electron-withdrawing effects while improving metabolic half-life .
  • In silico ADMET prediction : Use tools like SwissADME to prioritize analogs with lower clearance rates .

Q. What computational methods best predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Screen against Protein Data Bank (PDB) structures (e.g., COX-2: 1PXX) to identify key interactions (e.g., hydrogen bonding with His90, hydrophobic packing with Trp387) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational changes in target proteins .
  • Quantum mechanical (QM) calculations : Compute electrostatic potential maps (Gaussian 09) to evaluate nitro group reactivity in enzyme active sites .

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